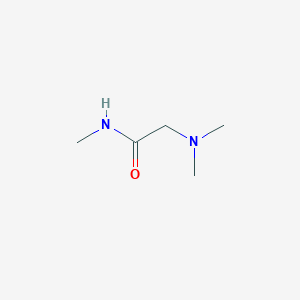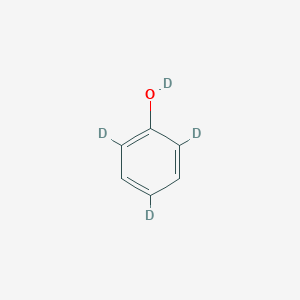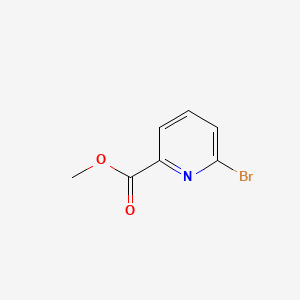
2-(dimethylamino)-N-methylacetamide
Vue d'ensemble
Description
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It is used as corrosion inhibitor, anti-scaling agent, paint additive, coating additive and solids separation agent .
Synthesis Analysis
The synthesis of similar compounds like 2-dimethylaminoethyl chloride hydrochloride has been reported . The synthetic process comprises steps of taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .
Chemical Reactions Analysis
In a study, the collisional fragmentation of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids, from 2-(dimethylamino)-acetic acid to 6-(dimethylamino)-hexanoic acid was investigated .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-(dimethylamino)ethyl methacrylate have been reported . It has a boiling point of 182-192 °C and a density of 0.933 g/mL at 25 °C .
Applications De Recherche Scientifique
Antipsychotic Effects in Schizophrenia
2-(Dimethylamino)-N-methylacetamide and related derivatives demonstrate promising results in the treatment of schizophrenia. A study evaluating these compounds in a ketamine-induced schizophrenia model in mice found significant reduction in depressive-like behaviors, suggesting potential as an anti-schizophrenic medication with lower side effects (Moghaddam et al., 2013).
Thermodynamic Properties
An extensive thermodynamic study of acetamides, including N-methylacetamide and N, N-dimethylacetamide, has been conducted. This research provides insights into the phase behavior and thermodynamic properties of these substances, which could be beneficial for various industrial and research applications (Štejfa et al., 2020).
Alzheimer's Disease Research
2-(Dimethylamino)-N-methylacetamide derivatives have been used in Alzheimer's disease research. One study used a derivative of this compound, [18F]FDDNP, in positron emission tomography to locate and monitor neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's patients (Shoghi-Jadid et al., 2002).
Erythroleukemia Cell Differentiation
Research indicates that polymethylene bisacetamides, including N-methylacetamide derivatives, are potent inducers of erythroid differentiation in murine erythroleukemia cells. This finding opens potential pathways for therapeutic applications in blood cell disorders (Reuben et al., 1976).
Antibacterial and Antiviral Properties
Copolymers based on 2-dimethylaminoethyl methacrylate and 2-diethylaminoethyl methacrylate with derivatives like N-methylacetamide have shown antibacterial and antiviral activity. This research suggests potential applications in the development of new antimicrobial materials (Назарова et al., 2019).
CB2 Receptor Inverse Agonists and Osteoclast Inhibitors
A study discovered that N,N'-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) acts as a CB2inverse agonist, showing potential as a new class of antiosteoporosis agents. Subsequent derivatives of this compound were found to inhibit osteoclast formation, indicating their possible use in treating bone-related disorders (Yang et al., 2012).
Environmental and Occupational Health Monitoring
Dimethylacetamide, closely related to 2-(dimethylamino)-N-methylacetamide, has been monitored in occupational settings to assess exposure risks. Studies suggest that biological monitoring is crucial for substances like dimethylacetamide that are easily absorbed through the skin, indicating the importance of exposure assessment in occupational health (Borm et al., 1987).
Synthesis of New Chemical Compounds
Research includes the synthesis of new chemical compounds like N-Methyl-N-vinylacetamide from N-methylacetamide, indicating the role of these derivatives in the development of new materials and chemicals for various applications (Zhang Jie, 2007).
Solubility and Thermodynamic Studies
The solubility of hydrogen sulfide in N-methylacetamide and N,N-dimethylacetamide has been studied, offering valuable data for industrial and environmental applications. These findings help understand the interactions of gases with different solvents (Shokouhi et al., 2015).
Fluorescent Probing and Environmental Analysis
2-(Dimethylamino)-N-methylacetamide derivatives have been used in the development of fluorescent probes for detecting carbonyl compounds in environmental water samples, highlighting their role in environmental monitoring and analysis (Houdier et al., 2000).
Safety And Hazards
Orientations Futures
In terms of future directions, there is ongoing research into the use of similar compounds in various applications. For example, Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
Propriétés
IUPAC Name |
2-(dimethylamino)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6-5(8)4-7(2)3/h4H2,1-3H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBQLPWDWZIMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544796 | |
| Record name | N,N~2~,N~2~-Trimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-methylacetamide | |
CAS RN |
76015-17-3 | |
| Record name | N,N~2~,N~2~-Trimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)












